5-Methyl-5-hexen-2-ol

説明

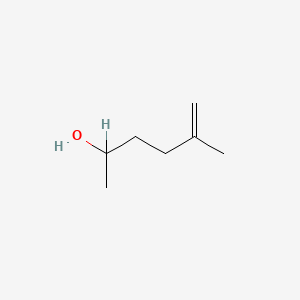

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methylhex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEDLCPIEKXTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964774 | |

| Record name | 5-Methylhex-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-88-7 | |

| Record name | 5-Methyl-5-hexen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-hexen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhex-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of 5 Methyl 5 Hexen 2 Ol

Stereoselective and Enantioselective Synthesis

Stereoselective synthesis focuses on creating a specific stereoisomer of a product. When this involves selecting between a pair of enantiomers, it is termed enantioselective synthesis. These methods are crucial for accessing optically pure forms of 5-methyl-5-hexen-2-ol.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to guide a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a simple carboxylic acid precursor. wikipedia.orgresearchgate.net The process would typically involve these steps:

Amide Formation: A precursor like propanoic acid is converted into a chiral amide using the auxiliary.

Diastereoselective Alkylation: The α-proton of the carbonyl is removed by a strong base to form a chiral enolate. This enolate then reacts with an electrophile, such as methallyl chloride. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. In some cases, this alkylation step can face challenges; for instance, a key alkylation step using an Evans chiral auxiliary was reported to result in significant competing O-alkylation. researchgate.net

Auxiliary Removal: The resulting alkylated intermediate is treated to cleave the chiral auxiliary. The ketone can then be reduced to the target alcohol, this compound, with the stereocenter established during the alkylation step.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. mdpi.com This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. nih.gov

Potential asymmetric catalytic routes to this compound include:

Asymmetric Carbonyl-Ene Reactions: The carbonyl-ene reaction is a powerful method for forming carbon-carbon bonds. A chiral Lewis acid catalyst, such as a BINOL-derived complex, can facilitate the reaction between a prochiral aldehyde and an alkene. researchgate.netmdpi.com For example, a chiral catalyst could control the enantioselective reaction between acetaldehyde (B116499) and isobutylene (B52900) to form the homoallylic alcohol backbone of the target molecule.

Asymmetric Hydrogenation/Transfer Hydrogenation: An alternative strategy involves the asymmetric reduction of the precursor ketone, 5-methyl-5-hexen-2-one (B1580765). Chiral ruthenium or rhodium catalysts can facilitate the transfer of hydrogen from a source like 2-propanol or formic acid to the ketone, creating the chiral center at the alcohol with high enantioselectivity.

Biocatalytic and Enzymatic Routes to Enantiopure this compound

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and operation under mild, environmentally benign conditions. polimi.it

One of the most direct methods to produce enantiopure this compound is through the asymmetric bioreduction of its corresponding prochiral ketone, 5-methyl-5-hexen-2-one. nih.gov This ketone can be synthesized through methods such as the alkylation of 2,4-pentanedione with methallyl chloride. odinity.com

In this process, alcohol dehydrogenases (ADHs) or reductases, either as isolated enzymes or within whole-cell systems (like yeast or bacteria), deliver a hydride to the carbonyl carbon. The enzyme's chiral active site differentiates between the two faces of the carbonyl group, leading to the preferential formation of either the (R)- or (S)-alcohol. The choice of biocatalyst is critical as different enzymes exhibit opposite selectivities.

Table 1: Bioreduction of 5-Methyl-5-hexen-2-one

| Precursor | Biocatalyst | General Transformation | Product |

|---|---|---|---|

| 5-Methyl-5-hexen-2-one | Alcohol Dehydrogenase / Ketoreductase | Enzymatic reduction of ketone | (R)-5-Methyl-5-hexen-2-ol or (S)-5-Methyl-5-hexen-2-ol |

Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of both enantiomers). In a lipase-catalyzed kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer much faster than the other. polimi.itnih.gov This results in a mixture of a highly enriched unreacted starting material (one enantiomer) and a highly enriched product (the other enantiomer), which can then be separated. Lipases are widely used due to their stability, broad substrate tolerance, and commercial availability. nih.govresearchgate.net

Two primary strategies are employed:

Enantioselective Acylation: A racemic mixture of this compound is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). researchgate.net The enzyme acylates one enantiomer (e.g., R) to its corresponding ester, leaving the other enantiomer (S) largely unreacted. Lipases like Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase are highly effective for this type of resolution. nih.govmdpi.com

Enantioselective Hydrolysis: A racemic ester of the alcohol (e.g., 5-methyl-5-hexen-2-yl acetate) is subjected to hydrolysis in the presence of a lipase. The enzyme selectively hydrolyzes one ester enantiomer back to the alcohol, leaving the other ester enantiomer untouched.

Research on similar chiral alcohols has demonstrated the high efficiency of this method, often achieving excellent enantiomeric excess (ee) for both the remaining substrate and the product, with high enantiomeric ratios (E-values >200). researchgate.netmdpi.commdpi.com

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols

| Enzyme | Substrate Type | Acyl Donor/Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | Racemic Alcohol | Vinyl Acetate | High E-value (>200), >99% ee for product | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Racemic Alcohol | Vinyl Hexanoate | High E-value (>1000), >98% ee for both fractions | researchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Racemic Ester | Water/Buffer | Good selectivity (E > 15), >92% ee for alcohol | polimi.itnih.gov |

This table presents typical results for lipase-catalyzed resolutions of analogous chiral alcohols to demonstrate the methodology's potential.

Regioselective Synthesis and Functionalization Pathways

Regioselectivity refers to the control of reaction at a specific position on a molecule when multiple reactive sites are available. In the context of synthesizing this compound, regiocontrol is essential for constructing the correct molecular framework.

A key example of regioselectivity is found in the synthesis of the precursor, 5-methyl-5-hexen-2-one. One documented route involves the alkylation of 2,4-pentanedione (acetylacetone) with methallyl chloride. odinity.com The enolate of acetylacetone (B45752) has two potential nucleophilic sites (the central carbon and the terminal methyl carbons). The reaction conditions are chosen to favor C-alkylation at the central carbon, demonstrating regiocontrol to form the desired carbon skeleton. odinity.com

Another fundamental example involves the use of organometallic reagents. The synthesis of this compound can be achieved via the addition of a nucleophile to a carbonyl group. The desired product can be formed through two different Grignard reaction pathways, each requiring regiocontrol:

Addition of a methyl Grignard reagent (CH₃MgBr) to 5-hexen-2-one.

Addition of a methallyl Grignard reagent (CH₂=C(CH₃)CH₂MgBr) to acetaldehyde.

Both routes lead to the target molecule, and the choice of pathway can be influenced by the availability and stability of the starting materials.

Catalytic Strategies for this compound Formation

The development of efficient and selective catalytic methods for the synthesis of this compound is crucial for enabling its broader application. Both transition metal catalysis and organocatalysis have emerged as powerful tools to achieve this transformation.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, have been extensively explored for the synthesis of homoallylic alcohols. These methods often involve the coupling of an allylic precursor with a carbonyl compound.

One potential pathway to this compound involves the palladium-catalyzed telomerization of isoprene (B109036) with a suitable nucleophile. While direct coupling with acetone (B3395972) is not explicitly detailed in the literature for this specific product, the head-to-head telomerization of isoprene with amines, catalyzed by a palladium complex with tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), demonstrates the feasibility of controlling the regioselectivity of isoprene functionalization. capes.gov.br A hypothetical reaction could involve the palladium-catalyzed addition of an isoprene-derived unit to acetone.

Another relevant approach is the palladium-catalyzed synthesis of homoallylic alcohols through the three-component coupling of an arylboronic acid, an allene, and an aldehyde. capes.gov.br This methodology, while not directly producing this compound, establishes a precedent for palladium-catalyzed C-C bond formation to generate the homoallylic alcohol scaffold.

Ruthenium and iridium complexes are also prominent in the synthesis of homoallylic and allylic alcohols. Ruthenium-catalyzed hydrogen auto-transfer reactions can convert primary alcohols into allylic alcohols. organic-chemistry.org Iridium catalysts have been successfully employed in the synthesis of ω-hydroxy homoallylic alcohols from α,ω-diols and alkynes, proceeding through a proposed hydrido(π-allyl)iridium intermediate. acs.orgnih.govorganic-chemistry.org These catalytic systems highlight the potential for designing a reaction where a C4 and a C3 fragment are coupled to form the this compound backbone.

A general representation of transition metal-catalyzed synthesis of a homoallylic alcohol is the reaction of an allylic substrate with a carbonyl compound. The conditions for such reactions are typically mild, as indicated in the following conceptual data table.

| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) |

| Pd(dba)₂ / Ligand | Allyl Bromide, Acetone | THF | 25-60 | 70-90 |

| [Ru(p-cymene)Cl₂]₂ | Isoprene, Methanol | Toluene | 80-110 | 65-85 |

| [Ir(cod)Cl]₂ / Ligand | Allyl Acetate, Acetone | Dioxane | 60-100 | 75-95 |

This table represents typical conditions and yields for analogous reactions and should be considered illustrative for the synthesis of this compound.

Organocatalytic Approaches

Organocatalysis has surfaced as a powerful strategy for the asymmetric synthesis of chiral molecules, including homoallylic alcohols. These methods often rely on the use of small, chiral organic molecules to catalyze reactions with high enantioselectivity.

A prominent organocatalytic approach for the synthesis of chiral homoallylic alcohols is the asymmetric addition of allyl groups to aldehydes or ketones. Chiral phosphoric acids have been shown to catalyze the enantioselective addition of allylboronates to aldehydes, affording homoallylic alcohols with high enantiomeric excess. core.ac.uk This strategy could be adapted for the synthesis of this compound by reacting a suitable allylboronate with acetone in the presence of a chiral phosphoric acid catalyst.

Another organocatalytic strategy involves the use of chiral amines to activate substrates. For instance, the conjugate addition of allyl groups to α,β-unsaturated aldehydes can be achieved through visible-light-excited chiral iminium ions, which activate allyl silanes to form allylic radicals that are then trapped stereoselectively. nih.govcore.ac.uk While this method targets β-allylation, it showcases the potential of organophotoredox catalysis in C-C bond formation for complex alcohol synthesis.

The carbonyl-ene reaction, another powerful C-C bond-forming reaction, can also be catalyzed by organocatalysts to produce homoallylic alcohols. organic-chemistry.org A hypothetical organocatalytic ene reaction for the synthesis of this compound would involve the reaction of isoprene with acetone, facilitated by a chiral Lewis acid or Brønsted acid catalyst.

A conceptual data table for an organocatalytic approach is presented below.

| Organocatalyst | Reactants | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| Chiral Phosphoric Acid | Allylboronate, Acetone | Toluene | 0-25 | 85-95 |

| Chiral Amine (e.g., Proline derivative) | Isoprene, Acetone | CH₂Cl₂ | -20 to 0 | 80-90 |

| Chiral Diol / Boron Lewis Acid | Isoprene, Acetone | Dichloromethane | -78 to -40 | 70-88 |

This table illustrates plausible conditions and outcomes for the organocatalytic synthesis of this compound based on analogous transformations.

Mechanistic Investigations in this compound Synthesis

Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient catalytic systems.

The mechanism of palladium-catalyzed allylation reactions, such as the Tsuji-Trost reaction, generally involves the formation of a π-allylpalladium intermediate. odinity.com In a potential synthesis of this compound, a palladium(0) catalyst would first undergo oxidative addition to an allylic substrate, such as methallyl chloride, to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by an enolate derived from acetone would lead to the formation of the carbon-carbon bond. Finally, reductive elimination would regenerate the palladium(0) catalyst and yield the product. Mechanistic studies on related palladium-catalyzed reactions have provided detailed insights into the elementary steps of oxidative addition, transmetalation, and reductive elimination. youtube.comcore.ac.uk

In iridium-catalyzed reactions for homoallylic alcohol synthesis, the proposed mechanism often involves a hydrogen-borrowing or hydrogen auto-transfer process. organic-chemistry.orgnih.gov For the formation of this compound from a C4 and a C3 fragment, an iridium catalyst could initially oxidize an alcohol to an aldehyde in situ. The catalyst would then react with an allylic partner to form a nucleophilic allyl-iridium species. This species would then add to the in situ-generated aldehyde, and subsequent protonolysis would afford the homoallylic alcohol and regenerate the active catalyst.

For organocatalytic reactions, the mechanism is highly dependent on the type of catalyst used. In chiral phosphoric acid-catalyzed allylations, the catalyst acts as a bifunctional reagent. It activates the carbonyl group of the electrophile (acetone) through hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, it interacts with the allylboronate, facilitating the stereocontrolled delivery of the allyl group. core.ac.uk

In enamine catalysis, a chiral secondary amine catalyst reacts with a ketone (acetone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic allyl source. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst during the C-C bond-forming step.

Reactivity and Transformational Chemistry of 5 Methyl 5 Hexen 2 Ol

Chemical Reactions of the Hydroxyl Functionality

The hydroxyl group in 5-methyl-5-hexen-2-ol, being a secondary alcohol, undergoes a variety of characteristic reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and acid anhydrides. The classic Fischer esterification, involving direct reaction with a carboxylic acid in the presence of an acid catalyst, is a viable method. However, due to the reversible nature of this reaction, more efficient methods are often employed. organic-chemistry.org

Reaction with acid chlorides or anhydrides provides a more vigorous and often irreversible pathway to ester formation. organic-chemistry.org For instance, the reaction of this compound with an acid chloride, like acetyl chloride, would proceed via a nucleophilic acyl substitution mechanism to yield the corresponding ester. The presence of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com The reactivity in esterification is influenced by steric hindrance around the hydroxyl group. As a secondary alcohol, this compound is less reactive than primary alcohols but more reactive than tertiary alcohols. masterorganicchemistry.com

Etherification: The formation of ethers from this compound can be effectively achieved through the Williamson ether synthesis. khanacademy.orgwikipedia.orgyoutube.comwikipedia.org This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the nucleophilic substitution of an alkyl halide by the alkoxide in an SN2 reaction. khanacademy.orgyoutube.com

Given that this compound is a secondary alcohol, the choice of the alkylating agent is crucial to avoid competing elimination reactions. khanacademy.orgwikipedia.org Primary alkyl halides are the preferred substrates to ensure a good yield of the desired ether. khanacademy.orgyoutube.com

| Reaction Type | Reagents | Product Type | General Mechanism |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Fischer Esterification |

| Esterification | Acid Chloride, Base | Ester | Nucleophilic Acyl Substitution |

| Etherification | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Ether | Williamson Ether Synthesis (SN2) |

Oxidation and Reduction Pathways of the Alcohol

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 5-methyl-5-hexen-2-one (B1580765). byjus.comorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without affecting the alkene functionality. alfa-chemistry.com

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is another mild and efficient method for this conversion. byjus.comorganic-chemistry.orgalfa-chemistry.comadichemistry.comodinity.com This method is particularly useful for substrates sensitive to harsher conditions and avoids the use of toxic chromium-based reagents. alfa-chemistry.comodinity.com The reaction proceeds through an alkoxysulfonium ylide intermediate, which then fragments to the ketone. adichemistry.comodinity.com

Reduction: The reduction of the hydroxyl group in this compound is a more complex transformation. Direct reduction of the alcohol is not a standard reaction. However, the compound can be synthesized via the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one. chegg.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the ketone to the secondary alcohol. chegg.commasterorganicchemistry.comnih.gov It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce other functional groups if present. nih.gov

| Transformation | Reagent | Product | Key Features |

| Oxidation | Pyridinium Chlorochromate (PCC) | 5-Methyl-5-hexen-2-one | Selective for alcohols, mild conditions. |

| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 5-Methyl-5-hexen-2-one | Mild, avoids heavy metals, suitable for sensitive substrates. organic-chemistry.orgalfa-chemistry.comadichemistry.comodinity.com |

| Synthesis via Reduction | Lithium Aluminum Hydride (LiAlH₄) | This compound (from the ketone) | Powerful reducing agent for carbonyls. chegg.commasterorganicchemistry.comnih.gov |

Reactions of the Terminal Alkene Moiety

The terminal double bond in this compound is a site of rich reactivity, enabling various addition and cyclization reactions.

Cyclization Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic (upon protonation or activation) alkene within the same molecule allows for intramolecular cyclization reactions, leading to the formation of cyclic ethers, primarily substituted tetrahydropyrans.

Intramolecular cyclizations are governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. For this compound, the intramolecular attack of the hydroxyl oxygen onto the activated double bond can proceed via different modes. The formation of a six-membered tetrahydropyran (B127337) ring would involve a 6-endo-trig cyclization, which is generally disfavored. However, under certain conditions, particularly those involving a Prins-type mechanism, this pathway can be accessed.

A more common scenario involves the isomerization of the terminal alkene to an internal, more substituted alkene, followed by cyclization. This can lead to the formation of five- or six-membered rings through favored pathways like 5-exo-trig or 6-exo-trig cyclizations.

In the presence of a strong acid, the terminal alkene of this compound can be protonated to form a carbocation. The intramolecular trapping of this carbocation by the hydroxyl group leads to the formation of a cyclic ether. The regioselectivity of this cyclization is dependent on the stability of the resulting carbocation. Protonation of the terminal carbon of the double bond would lead to a secondary carbocation, which can then be attacked by the hydroxyl oxygen to form a six-membered tetrahydropyran ring.

A notable example of such a cyclization is the Prins cyclization. masterorganicchemistry.combeilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org This reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. In the context of this compound, an intramolecular Prins-type reaction can occur where the alkene itself acts as the nucleophile attacking the protonated hydroxyl group (or a derivative). More commonly, related substrates like 5-methylhex-5-en-1-ol (B12438504) have been shown to undergo copper(II)-catalyzed olefin migration followed by a Prins cyclization with an aldehyde to yield substituted tetrahydropyrans. beilstein-journals.org In some cases, direct acid-catalyzed cyclization of similar homoallylic alcohols can lead to the formation of tetrahydropyran rings. For instance, the reaction of 5-methylhex-5-en-1-ol in the presence of a platinum(II) chloride/silver(I) triflate catalyst system has been shown to yield 2,2-dimethyltetrahydro-2H-pyran as a byproduct. beilstein-journals.org

| Cyclization Type | Catalyst/Reagent | Product Type | Mechanistic Notes |

| Acid-Mediated Cycloetherification | Strong Acid (e.g., H₂SO₄) | Substituted Tetrahydropyran | Protonation of alkene followed by intramolecular nucleophilic attack by the hydroxyl group. |

| Prins-Type Cyclization | Lewis Acid (e.g., Cu(OTf)₂) or Brønsted Acid | Substituted Tetrahydropyran | Involves the formation of an oxocarbenium ion intermediate. masterorganicchemistry.combeilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org |

Metal-Catalyzed Annulation Reactions of Related Hexenols

While specific examples of metal-catalyzed annulation reactions involving this compound are not extensively documented in the provided search results, the reactivity of related alkenyl and aryl compounds in the presence of transition metal catalysts provides a strong basis for predicting its behavior. Rhodium-catalyzed processes, for instance, have demonstrated versatility in the alkenylation of arenes, which can lead to the formation of complex cyclic structures. acs.org One such process involves the reaction of benzene (B151609) with 2-methylpropene, a structural relative of the olefinic portion of this compound, to form isobutylbenzene (B155976) after a hydrogenation step. acs.org

Furthermore, palladium-based catalysts are renowned for their ability to facilitate C-C bond formation, which is fundamental to annulation reactions. acs.org These reactions typically require a halide or pseudohalide on one of the coupling partners. acs.org The principles of these catalytic cycles suggest that a suitably functionalized derivative of this compound could undergo intramolecular cyclization or intermolecular annulation with an appropriate coupling partner.

The following table outlines representative metal-catalyzed reactions that, while not directly involving this compound, illustrate the types of transformations that related unsaturated compounds can undergo.

| Catalyst System | Reactants | Product(s) | Reaction Type |

| [Rh(μ-OAc)(η²-C₂H₄)₂]₂ / Cu(II) pivalate | Benzene, 2-Methylpropene | Isobutylbenzene (after hydrogenation) | Arene Alkenylation |

| [Rh(μ-OAc)(η²-C₂H₄)₂]₂ / Cu(II) carboxylates | Benzene, Ethylene | Styrene | Arene Alkenylation |

| AlCl₃ or Zeolite Catalysts | Benzene, Ethylene | Ethylbenzene, Diethylbenzenes | Friedel-Crafts Alkylation |

| Palladium Catalysts | Halogenated Arenes/Olefins, Organometallics | Alkyl- and Alkenylarenes | Cross-Coupling |

Intermolecular Addition Reactions to the Double Bond

The carbon-carbon double bond in this compound is a key site for reactivity, particularly for intermolecular addition reactions. A general characteristic of radical addition reactions is the regioselective addition of a carbon-centered radical to the less-substituted carbon atom of a C-C multiple bond. libretexts.org This principle suggests that radical additions to this compound would likely occur at the terminal carbon of the double bond.

The rate and regioselectivity of these additions are influenced by both steric and polar effects. libretexts.org For instance, the addition of a nucleophilic radical, such as a cyclohexyl radical, is favored at the less substituted carbon atom of an electron-poor alkene like methyl acrylate. libretexts.org Conversely, the addition of an electrophilic radical is more favorable with electron-rich double bonds. libretexts.org Given the structure of this compound, its double bond is expected to be electron-rich, making it a suitable substrate for addition reactions with electrophilic radicals.

Photochemical Transformations of this compound

Photochemical reactions open up unique transformation pathways for this compound, often proceeding through mechanisms inaccessible under thermal conditions.

Photoinduced Nucleophile-Olefin Combination, Aromatic Substitution (Photo-NOCAS) Reactions

The photo-NOCAS reaction is a powerful method for the formation of complex molecules through a photoinduced electron transfer (PET) process. nih.gov This reaction typically involves an electron acceptor (often an aromatic compound), an olefin, and a nucleophile. nih.gov While direct studies on this compound are not detailed in the provided results, the behavior of structurally similar monoterpenes provides significant insight. scispace.comdal.ca

In a typical photo-NOCAS reaction, the electron acceptor is excited by light and then accepts an electron from the olefin, forming a radical cation of the olefin. nih.gov This radical cation can then react with a nucleophile. For example, the photo-induced electron transfer reaction between 1,4-dicyanobenzene and various olefins in acetonitrile-methanol solution leads to the formation of 1:1:1 adducts of the nucleophile (methanol), the olefin, and the aromatic compound. nih.govdal.ca The reaction with unsymmetrical olefins often favors the formation of anti-Markovnikov products. dal.ca

The reactivity of the radical cations of terpenes like α- and β-pinene, which contain cyclic structures and double bonds, has been studied in this context. scispace.com The initially formed radical cations of these molecules can undergo ring cleavage to form distonic radical cations, which then react with nucleophiles. scispace.comdal.ca Given the presence of both a double bond and a hydroxyl group, the radical cation of this compound could potentially undergo intramolecular cyclization or react with an external nucleophile.

Mechanistic Aspects of Photochemical Processes

The mechanisms of photochemical reactions, such as the photo-NOCAS reaction, are intricate and often involve multiple steps and transient intermediates. nih.govnih.gov The process begins with the absorption of light by a photosensitizer (the electron acceptor), which promotes it to an excited state. nih.gov This is followed by a single electron transfer (SET) from the olefin to the excited sensitizer, generating the radical cation of the olefin and the radical anion of the sensitizer. nih.gov

The subsequent steps are crucial in determining the final product distribution. The olefin radical cation can react with a nucleophile to form a radical adduct. This radical can then be reduced by the sensitizer's radical anion and subsequently protonated to yield the final product. nih.gov Competing pathways can also occur, which may dominate under different reaction conditions. nih.gov

Theoretical studies on model systems, such as metal carbonyl complexes, have highlighted the importance of conical intersections and intersystem crossings in guiding the reaction pathways from the initially excited state to the final products. nih.gov For organic molecules, ab initio molecular orbital calculations have been used to understand the structure and reactivity of the intermediate radical cations, such as the distribution of positive charge and spin density, which dictates their reaction with nucleophiles. scispace.com

Advanced Spectroscopic Characterization and Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-Methyl-5-hexen-2-ol. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. The chemical shift (δ), multiplicity, and integration of these signals provide a complete picture of the proton environment. For instance, the presence of a hydroxyl group is typically confirmed by a specific signal, while the vinyl protons and methyl groups exhibit distinct resonances. chemicalbook.com

A predicted ¹H NMR spectrum provides expected values for these signals. hmdb.ca The interpretation involves assigning each signal to a specific proton or group of protons within the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.72 | Singlet | 2H | H-6 (Vinyl protons, =CH₂) |

| ~3.80 | Multiplet | 1H | H-2 (CH-OH) |

| ~2.10 | Multiplet | 2H | H-4 (Allylic protons, -CH₂-) |

| ~1.71 | Singlet | 3H | H-7 (Vinyl methyl, -C(CH₃)=) |

| ~1.55 | Multiplet | 2H | H-3 (-CH₂-) |

| ~1.18 | Doublet | 3H | H-1 (Methyl, CH₃-CH) |

Note: Data is based on predicted values and may vary based on solvent and experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon skeleton of this compound can be mapped by assigning each resonance to a specific carbon atom. nih.gov The chemical shifts are indicative of the carbon type (alkane, alkene, alcohol-bearing).

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Assignment |

|---|---|

| 145.3 | C-5 |

| 110.1 | C-6 |

| 67.5 | C-2 |

| 38.7 | C-3 |

| 33.8 | C-4 |

| 23.5 | C-1 |

| 22.4 | C-7 |

Source: Compiled from publicly available spectral data. nih.gov

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, complex molecules often require multi-dimensional NMR techniques for unambiguous assignments. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming adjacent protons. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons to their directly attached carbons and to carbons two to three bonds away, respectively. Although specific experimental data for this compound from these methods are not detailed in public literature, their application would be a standard procedure for rigorous structural verification in a research setting.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. nist.govchemguide.co.uk

In EI-MS, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 114, corresponding to its molecular weight. nist.gov The spectrum is characterized by a series of peaks, each representing a specific fragment, with the most abundant fragment designated as the base peak.

Table 3: Major Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Identity/Loss |

|---|---|

| 114 | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 96 | [M - H₂O]⁺ |

| 81 | [M - H₂O - CH₃]⁺ |

| 71 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 45 | [CH₃CHOH]⁺ (Base Peak) |

| 43 | [C₃H₇]⁺ |

Source: Data compiled from the NIST Mass Spectrometry Data Center. nist.gov

The fragmentation of alcohols in a mass spectrometer is often directed by the hydroxyl group, leading to characteristic pathways. libretexts.org

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is broken. libretexts.orglibretexts.org For this compound, alpha-cleavage can occur in two ways:

Cleavage of the C2-C3 bond results in the loss of a C₄H₇ radical, yielding a resonance-stabilized cation with an m/z of 45. This [CH₃CHOH]⁺ fragment is often very abundant and is the observed base peak in the spectrum, providing strong evidence for a secondary alcohol with a methyl group attached to the carbinol carbon.

Cleavage of the C1-C2 bond leads to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 99.

Dehydration (Rearrangement): Alcohols frequently undergo the elimination of a water molecule (mass loss of 18 amu) to produce an alkene radical cation. libretexts.orglibretexts.org In the spectrum of this compound, a peak at m/z 96 signifies this loss of H₂O from the molecular ion.

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds and is less typical for alcohols, with dehydration and alpha-cleavage being the more prominent diagnostic pathways. libretexts.org The observed fragments at m/z 45 and 96 are key identifiers for the structure of this compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS provides the exact mass, which can be compared against a calculated value based on its molecular formula, C7H14O. nist.govnih.gov

The monoisotopic mass of a molecule is the sum of the masses of the most abundant isotopes of its constituent atoms. The calculated monoisotopic mass for this compound is 114.104465066 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated value confirms the elemental formula C7H14O, ruling out other possible formulas with the same nominal mass. This high level of accuracy is crucial for distinguishing between isomers and for confirming the identity of the compound in complex mixtures.

The data below summarizes the exact mass information for this compound.

| Parameter | Value | Source |

| Molecular Formula | C7H14O | nist.govnih.govnist.gov |

| Calculated Monoisotopic Mass | 114.104465066 Da | nih.gov |

| Nominal Mass | 114 Da | nist.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database. nist.gov The spectrum is characterized by several key absorption bands that correspond to the specific functional groups present in the molecule: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and various carbon-hydrogen bonds.

Key Infrared (IR) absorption bands and their assignments for this compound are as follows:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group. In the gas-phase spectrum from NIST, a strong peak is observed around 3600 cm⁻¹, consistent with a free (non-hydrogen-bonded) O-H group. nist.gov

C-H Stretches: Multiple sharp peaks are observed in the 2850-3100 cm⁻¹ region. The absorptions just below 3000 cm⁻¹ are attributable to the stretching vibrations of C-H bonds in the methyl and methylene (B1212753) groups (sp³ C-H). The weaker peaks slightly above 3000 cm⁻¹ correspond to the stretching of the vinylic C-H bonds (sp² C-H) of the =CH₂ group. nist.gov

C=C Stretch: The stretching vibration of the carbon-carbon double bond typically appears in the 1640-1680 cm⁻¹ region. For this compound, a band is expected around 1650 cm⁻¹ corresponding to the disubstituted alkene. nist.gov

C-O Stretch: The stretching vibration for the C-O bond in a secondary alcohol gives rise to a strong absorption in the 1100-1150 cm⁻¹ range. nist.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | ~3600 | Alcohol (-OH) |

| sp² C-H Stretch | >3000 | Alkene (=CH₂) |

| sp³ C-H Stretch | <3000 | Alkane (-CH₃, -CH₂-) |

| C=C Stretch | ~1650 | Alkene |

| C-O Stretch | ~1100-1150 | Secondary Alcohol |

While experimental Raman spectra for this compound are not widely available in the surveyed literature, the expected signatures can be predicted based on the molecular structure. Raman spectroscopy is sensitive to changes in polarizability during a vibration and is therefore highly complementary to IR spectroscopy.

The most prominent features anticipated in the Raman spectrum would include:

A strong signal for the symmetric C=C stretching vibration around 1650 cm⁻¹. This bond is highly polarizable and typically produces a more intense signal in Raman than in IR spectroscopy.

Strong signals for the C-C backbone stretching vibrations, which are often more readily observed in Raman spectra than in IR.

The symmetric C-H stretching modes of the methyl and methylene groups would also be Raman active.

In contrast, the polar O-H stretching vibration, which is very strong in the IR spectrum, is expected to be relatively weak in the Raman spectrum. This complementarity makes the combined use of IR and Raman spectroscopy a powerful method for comprehensive structural elucidation.

Theoretical and Computational Investigations of 5 Methyl 5 Hexen 2 Ol

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methyl-5-hexen-2-ol, which has the molecular formula C7H14O. nih.govlookchem.comnist.gov These calculations provide insights into the molecule's electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational tool used to determine the optimized molecular geometry and energetics of this compound. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. These calculations are essential for understanding the stability and strain within the molecular structure.

Key computed properties for this compound include a molecular weight of approximately 114.19 g/mol and an exact mass of 114.104465066 Da. nih.gov The complexity of the molecule is rated at 76.5, with a heavy atom count of 8. lookchem.com These fundamental parameters, derived from computational models, are critical for the interpretation of experimental data.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| Exact Mass | 114.104465066 Da |

| Complexity | 76.5 |

| Heavy Atom Count | 8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

This data is compiled from computational models and provides a foundational understanding of the molecule's physical and chemical characteristics. nih.govlookchem.com

This compound possesses several rotatable bonds, leading to various possible conformations. lookchem.com Conformational analysis is a critical aspect of its computational study, aiming to identify the different spatial arrangements of the atoms (conformers) and their relative energies. By mapping the potential energy surface, researchers can locate the energetic minima, which correspond to the most stable conformations of the molecule. This analysis helps in understanding how the molecule's shape influences its physical properties and chemical reactivity. For instance, the accessibility of the hydroxyl group and the double bond can vary significantly between different conformers, impacting their role in chemical reactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a vital role in mapping out the potential reaction pathways for this compound. This is particularly relevant in understanding its synthesis and degradation processes. For example, this compound can be synthesized by the reduction of 5-Methyl-5-hexen-2-one (B1580765). odinity.com Computational studies can model this reduction, providing insights into the mechanism.

To understand how a chemical reaction involving this compound proceeds, it is essential to characterize the transition states. These are high-energy structures that connect reactants to products. Computational methods are employed to locate and verify these transition states, providing crucial information about the energy barriers of the reaction. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive energetic profile of the reaction can be constructed. This mapping is invaluable for predicting reaction rates and understanding the factors that control the selectivity of a reaction.

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For example, predicted infrared (IR) spectra can help in the identification and characterization of the molecule. nist.gov The NIST WebBook provides access to gas-phase IR spectra for this compound. nist.gov Furthermore, predicted Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the structural elucidation of the molecule and its reaction products. PubChem provides predicted collision cross-section values for different adducts of this compound, which is relevant for mass spectrometry analysis. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 115.11174 | 126.2 |

| [M+Na]+ | 137.09368 | 132.5 |

| [M-H]- | 113.09718 | 125.2 |

| [M+NH4]+ | 132.13828 | 148.3 |

| [M+K]+ | 153.06762 | 131.9 |

These predicted values are calculated using CCSbase and are instrumental in identifying the compound in mass spectrometry experiments. uni.lu

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling techniques are employed to establish relationships between the three-dimensional structure of this compound and its chemical reactivity. By analyzing the molecule's electronic properties, such as the distribution of electrostatic potential and the energies of its frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is crucial for designing new reactions and understanding the outcomes of existing ones. For instance, the reactivity of the double bond and the hydroxyl group can be rationalized based on these computational models, providing a predictive framework for its chemical behavior.

Applications of 5 Methyl 5 Hexen 2 Ol As a Key Synthon

Role in the Total Synthesis of Complex Natural Products

The unique structure of 5-methyl-5-hexen-2-ol makes it a potential starting material for the synthesis of various natural products, particularly those requiring specific stereochemical configurations and carbon skeletons.

The presence of a chiral center at the C-2 alcohol group allows this compound to be used in stereocontrolled syntheses. While specific total syntheses of major bioactive molecules commencing directly from this compound are not widely documented in leading literature, its structure is representative of synthons used in chiral pool synthesis. This approach utilizes readily available enantiopure compounds from nature as starting materials.

For instance, the core structure is related to fragments used in the synthesis of complex antibiotics. An example of a natural product where such stereocontrol is critical is (-)-malyngolide, an antibiotic with significant activity against Mycobacterium smegmatis. nih.gov Syntheses of malyngolide, while starting from different precursors, have focused on establishing the correct stereochemistry at the carbon corresponding to the C-2 position of our synthon, highlighting the importance of chiral building blocks with this type of structure. nih.govorganic-chemistry.org The application of stereocontrolled reactions like the beilstein-journals.orgthegoodscentscompany.com-Wittig-Still rearrangement on similar allylic alcohol systems further underscores the synthetic potential of such chiral synthons. nih.gov

The terminal alkene functionality of this compound is a key feature that enables its participation in cyclization reactions to form ring structures. Photochemical reactions, in particular, offer a pathway to create complex cyclic systems.

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing four-membered oxetane (B1205548) rings. beilstein-journals.orgnih.govnih.gov Research has shown that irradiating compounds with similar functional arrangements can lead to the formation of cyclized adducts. researchgate.net This reaction can be applied intermolecularly, where two molecules of a precursor react to form a larger ring. This "Paternò–Büchi dimerization" has been successfully used to generate 12-membered macrocyclic lactones, which are structures of significant biological importance. beilstein-journals.orgnih.gov The photochemical intramolecular cyclization of related alk-4-enols has also been documented, demonstrating the utility of this approach for building cyclic frameworks.

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is recognized as a useful intermediate in the development of active pharmaceutical ingredients (APIs). Its structural features allow it to be incorporated into larger, more complex molecules with potential therapeutic activity.

Chemical suppliers for the life sciences industry explicitly categorize this compound as a pharmaceutical intermediate, indicating its role as a building block in drug discovery and development pipelines. thegoodscentscompany.com A key example of its documented potential is found in patent literature. A patent for pharmaceutical compositions designed to inhibit cytokine production lists this compound as a representative olefinic alcohol that can be used to prepare these therapeutic agents. google.comgoogle.com These compositions are intended for treating conditions associated with cytokine dysfunction, such as inflammatory disorders.

While its direct application in agrochemical synthesis is less specifically documented, related pyridine-based structures are known to be crucial intermediates for herbicides and insecticides. google.comgoogle.com

Table 1: Documented Application as a Pharmaceutical Intermediate

| Patent ID | Title | Application |

| WO2000062767A2 | Process for the preparation of pyrimidine (B1678525) derivatives | Lists this compound as a potential intermediate for pyrimidine derivatives used as inhibitors of endothelin receptors for circulatory disorders. google.com |

Precursor in the Development of Fine Chemicals and Specialty Materials

In the realm of fine chemicals, this compound and its direct derivatives are most notably associated with the flavor and fragrance industry. Fine chemicals are produced in smaller volumes with high purity for specialized applications, and aroma compounds are a major class within this category.

More significantly, it is the direct precursor to its oxidized form, 5-methyl-5-hexen-2-one (B1580765), via the oxidation of its secondary alcohol group. This ketone is a well-established and widely used fine chemical. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) as a flavoring agent and is used in a variety of food products. nih.govfemaflavor.org Furthermore, 5-methyl-5-hexen-2-one is utilized as a component in fragrance formulations, valued for its fatty and ethereal odor profile. perflavory.comthegoodscentscompany.comodinity.com The utility of the ketone underscores the importance of this compound as its immediate synthetic precursor.

Table 2: Profile of the Related Fine Chemical, 5-Methyl-5-hexen-2-one

| Property | Description | Reference(s) |

| IUPAC Name | 5-methylhex-5-en-2-one | nih.gov |

| CAS Number | 3240-09-3 | sigmaaldrich.com |

| FEMA Number | 3365 | nih.govfemaflavor.org |

| Functional Use | Flavoring agent, Fragrance agent | nih.govperflavory.com |

| Odor/Flavor Profile | Described as having a fatty and ethereal odor. | perflavory.com |

| Natural Occurrence | Found in hazelnuts and the plant Pulchea arabica. | odinity.com |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Methyl-5-hexen-2-ol, and what yields can be expected under different conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution or allylic rearrangement. For example, reacting 5,5,5-Trichloro-3-penten-2-one with methallyl chloride in ethanolic potassium carbonate yields derivatives like 4,6,6-Trichloro-3-methyl-5-hexen-3-ol, which undergoes thermal allylic rearrangement to form the target compound . Reported yields range from 47% to 52% under reflux conditions. Purification via fractional distillation is recommended due to overlapping boiling points with solvents like ethanol .

- Key Considerations : Monitor reaction progress using GC-MS to detect intermediates. Optimize catalyst loading (e.g., K₂CO₃) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Spectroscopic Data :

| Technique | Key Features | Reference |

|---|---|---|

| IR | O-H stretch (~3400 cm⁻¹), C=C stretch (~1640 cm⁻¹) | |

| ¹H NMR | δ 1.2–1.4 ppm (methyl groups), δ 4.8–5.2 ppm (vinyl protons) | |

| MS | Molecular ion peak at m/z 114.19 (C₇H₁₄O) |

- Validation : Cross-reference data with NIST Chemistry WebBook or CAS registry entries to confirm structural assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points and chromatographic retention times for this compound across literature sources?

- Data Analysis :

| Property | Reported Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 351–353 K | Reduced pressure (0.020 bar) | |

| GC Retention | 8.2 min | HP-5 column, 100°C isothermal |

- Resolution : Discrepancies arise from variations in experimental setups (e.g., pressure, column type). Standardize measurements using NIST-recommended protocols and report detailed chromatographic conditions (e.g., carrier gas flow rate, detector type).

Q. What reaction mechanisms explain the allylic rearrangements observed in derivatives of this compound under thermal or catalytic conditions?

- Mechanistic Insights : Heating 6,6,6-Trichloro-3-methyl-4-hexen-3-ol triggers a [3,3]-sigmatropic shift, forming 4,6,6-Trichloro-3-methyl-5-hexen-3-ol via a chair-like transition state. This rearrangement is entropy-driven and favored at temperatures >100°C .

- Catalytic Pathways : Transition metals (e.g., Pd/C) may accelerate allylic shifts by stabilizing carbocation intermediates. Monitor reaction stereochemistry using chiral GC columns .

Application-Focused Questions

Q. What role does this compound play in the volatile organic profiles of aquatic organisms, and how can this inform ecological or biochemical studies?

- Ecological Relevance : The compound is a dominant volatile in Catla catla fish, contributing to species-specific odor profiles. Its presence correlates with lipid oxidation pathways, suggesting utility as a freshness indicator in aquatic ecosystems .

- Analytical Workflow : Combine headspace SPME-GC/MS with multivariate analysis (PCA) to track temporal changes in volatile emissions during spoilage .

Q. What are the critical safety considerations and recommended personal protective equipment (PPE) when handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- First Aid : For inhalation exposure, administer oxygen and seek medical evaluation. Avoid mouth-to-mouth resuscitation .

- Storage : Store in cool (<25°C), ventilated areas away from oxidizing agents. Conduct regular vapor pressure checks to prevent container rupture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。